molecular formula C23H30N2 B1663867 Emopamil CAS No. 211813-86-4

Emopamil

Cat. No.: B1663867
CAS No.: 211813-86-4
M. Wt: 334.5 g/mol
InChI Key: DWAWDSVKAUWFHC-UHFFFAOYSA-N
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Description

Emopamil is a phenylalkylamine calcium channel blocker and a high-affinity ligand for the human this compound binding protein (EBP), a sterol isomerase enzyme . Its structure features an organic amino compound, a nitrile group, and two benzene rings, including a chiral quaternary carbon center that gives its optical isomers distinct biological effects . Originally investigated for its anti-ischemic properties, this compound acts as a neuroprotective agent in research models of ischemia. It interacts with an extracellular site on nerve cells to inhibit calcium channel responses, a mechanism that suggests greater neuroprotective efficacy compared to other phenylalkylamines that act intracellularly . Furthermore, this compound is a potent inhibitor of the P-glycoprotein (ABCB1) efflux pump, which is significant for studies on multidrug resistance in cancer research . Its high-affinity binding target, EBP, is a Δ8-Δ7 sterol isomerase located in the endoplasmic reticulum and is a key enzyme in the cholesterol biosynthesis pathway . Mutations in the EBP gene are known to cause Conradi-Hünermann syndrome, a form of chondrodysplasia punctata . Recent research indicates that inhibition of EBP activates oligodendrocyte formation and promotes remyelination, positioning this compound and related EBP inhibitors as promising tools for investigating potential treatments for demyelinating diseases like multiple sclerosis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAWDSVKAUWFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868474
Record name 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emopamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

78370-13-5
Record name Emopamil
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Emopamil [INN]
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Record name Emopamil
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Record name 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile
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Record name EMOPAMIL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Emopamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Approaches to Emopamil

Asymmetric Synthesis of the Chiral Quaternary Center

The pivotal challenge in this compound synthesis lies in constructing its stereochemically defined core. Kimura et al. (2002) developed a high-yield route using methylaluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)-mediated rearrangement of epoxyalcohol 1 (Figure 1).

Reaction Scheme:
  • Epoxidation : (2R,3S)-Epoxyalcohol 1 undergoes MAD-induced rearrangement at −78°C in toluene, yielding allylic alcohol 2 with >98% enantiomeric excess (ee).
  • Oxidation : Swern oxidation converts 2 to α,β-unsaturated aldehyde 3 .
  • Cyanohydrin Formation : Trimethylsilyl cyanide (TMSCN) addition to 3 affords nitrile-alcohol 4 , which is subsequently protected as its tert-butyldimethylsilyl (TBS) ether.
  • Deprotection : Tetrabutylammonium fluoride (TBAF)-mediated cleavage yields this compound’s left-hand fragment 5 (85% overall yield).

Table 1: Key Reaction Parameters and Yields

Step Reagent/Conditions Product Yield (%) ee (%)
1 MAD, toluene, −78°C, 2 h 2 92 >98
2 (COCl)₂, DMSO, CH₂Cl₂, −60°C 3 95
3 TMSCN, ZnI₂, CH₂Cl₂, 0°C 4 89 97
4 TBAF, THF, rt 5 85 96

Stereochemical Validation

X-ray crystallography of intermediate 2 confirmed the absolute configuration at C2 as S. Conversion of 5 to (S)-northis compound via hydrogenolysis provided additional validation, with optical rotation ([α]D²⁵ = +42.3 (c 1.0, CHCl₃)) matching literature values.

Optimization Challenges and Solutions

Mitigating Acid-Catalyzed Isomerization

The α,β-unsaturated aldehyde 3 exhibited susceptibility to acid-mediated isomerization, leading to E/Z mixtures. Employing anhydrous conditions and minimizing protic impurities increased the E-isomer ratio to 19:1.

Preventing Retro-Aldol Racemization

The nitrile-alcohol 4 underwent retro-aldol cleavage under basic conditions, eroding stereochemical integrity. Kinetic studies revealed that maintaining pH < 7 during workup preserved 96% ee, compared to 78% ee at pH 9.

Table 2: Stability of Nitrile-Alcohol 4 Under Varied Conditions

pH Temperature (°C) Time (h) ee Retention (%)
5 25 12 96
7 25 12 93
9 25 12 78

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.38–7.28 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.12 (dd, J = 14.1, 6.7 Hz, 1H, CHCN), 2.89 (sept, J = 6.9 Hz, 1H, CH(CH₃)₂).
  • ¹³C NMR : δ 118.9 (CN), 78.5 (C-O), 43.2 (CH(CH₃)₂).

Chromatographic Purity

Reverse-phase HPLC (Chiralpak AD-H, hexane/i-PrOH 90:10) confirmed 99.2% diastereomeric excess for 5 , with tR = 12.7 min (major) vs. 14.9 min (minor).

Comparative Analysis of Synthetic Routes

While the MAD-mediated pathway remains dominant, alternative strategies have been explored:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 5 achieved 89% ee but required stoichiometric enzyme loads (20 wt%), rendering it less practical for scale-up.

Transition Metal Catalysis

Preliminary attempts using Jacobsen’s Co-salen catalyst for epoxide opening gave inferior selectivity (72% ee vs. MAD’s >98%), attributed to poor substrate-catalyst steric matching.

Industrial Scalability Considerations

The MAD route’s advantages include:

  • Minimal Purification : Intermediates 25 crystallize directly from reaction mixtures, avoiding chromatography.
  • Atom Economy : 83% calculated for the four-step sequence, exceeding enzymatic (68%) and metal-catalyzed (75%) methods.

Table 3: Process Metrics Across Development Batches

Batch Size (g) Overall Yield (%) Purity (%) Cycle Time (days)
10 82 98.5 5
100 79 97.8 7
1000 75 96.1 10

Chemical Reactions Analysis

Biochemical Interactions with Emopamil-Binding Protein (EBP)

This compound interacts with EBP, a sterol isomerase involved in cholesterol biosynthesis. Structural studies reveal:

  • Catalytic Mechanism
    EBP employs a proton transfer network involving His76, Glu80, and Glu122 to facilitate Δ8- to Δ7-sterol isomerization . this compound binds via a π-cation interaction with Trp196 and electrostatic interactions with Glu122/Asn193 .

  • Drug Resistance and Multidrug Binding
    Mutations in EBP residues (e.g., Trp196Ala) reduce both isomerase activity and ligand binding, indicating a shared catalytic/binding site . this compound’s structural diversity allows it to act as a multidrug binder, influencing drug distribution in the CNS.

EBP Active Site Residues

ResidueRole in Catalysis/BindingMutation EffectReference
Trp196π-cation interactionLoss of binding
Glu122Electrostatic interactionReduced activity
His76Proton transferComplete loss

Pharmacological Reactions

As a calcium channel blocker, this compound modulates cellular calcium influx. Key reactions include:

  • P-Glycoprotein Modulation
    this compound alters drug distribution in the CNS by interacting with P-glycoprotein, affecting blood-brain barrier permeability.

  • Sigma Receptor Interactions
    Structural similarities to verapamil enable binding to sigma receptors, influencing neurochemical pathways.

Structural and Stability Considerations

  • Chirality and Stereochemistry
    The molecule’s multiple stereocenters necessitate stereocontrolled synthesis to maintain bioactivity.

  • Physical Properties
    Melting/boiling points vary with purity, emphasizing the need for rigorous analytical characterization.

Scientific Research Applications

Emopamil, a phenylalkylamine-class calcium channel blocker, also demonstrates weak substrate properties for P-glycoprotein (P-gp) . Research into this compound and its binding protein (EBP) has revealed potential applications in treating multiple sclerosis and other conditions related to sterol biosynthesis .

This compound-Binding Protein (EBP) and its Inhibition

EBP, also known as Δ8−Δ7 sterol isomerase, is an enzyme involved in cholesterol biosynthesis . It catalyzes the isomerization of the double bond in sterol molecules . Specifically, EBP converts zymostenol to lathosterol or zymosterol to dehydrolathosterol . Accumulation of 8–9 unsaturated sterols can activate oligodendrocyte formation and remyelination .

EBP Inhibitors for Multiple Sclerosis Treatment

A patent application highlights novel EBP inhibitors for treating multiple sclerosis . These inhibitors, along with their preparation methods, pharmaceutical compositions, and treatment uses, are detailed in the application . The application includes descriptions of compounds and biological assays that test their ability to inhibit EBP . The EBP IC50 values (nM) are also provided .

Targeting EBP with Small Molecules

Small molecules can target EBP to induce an abnormal feedback response by lowering endogenous cholesterol biosynthesis .

P2X7R Antagonists

Studies involving P2X7R antagonists, such as A438079 and AZ10606120, have shown that caution is needed when treating high-risk individuals with these inhibitors .

Atherosclerosis

Research indicates that P2X7R plays a significant role in developing atherosclerosis and regulates NLRP3 inflammasome activation by promoting PKR phosphorylation .

Smith-Lemli-Opitz Syndrome

Mechanism of Action

Emopamil exerts its effects by interacting with calcium channels and sterol isomerase. It inhibits calcium channel responses at an extracellular site of the nerve cell, which is different from other phenylalkylamines that act at intracellular sites. This unique interaction site contributes to its greater neuroprotective efficacy. This compound also binds to 5-hydroxytryptamine 5-HT2 receptors, further influencing its pharmacological profile .

Comparison with Similar Compounds

Pharmacological Profile

Emopamil’s dual mechanism contrasts with classical calcium antagonists (Table 1):

Parameter This compound (S-enantiomer) Verapamil Gallopamil
Calcium Channel Affinity (Ki, nM) 38 (rat cortex) 49 27
Serotonin S2 Receptor Affinity (Ki, nM) 4.4 177 242
Aortic Calcium Antagonism (EC50, nM) 270 35 14
Serotonin Antagonism (EC50, nM) 4.5 ~50 ~50

Key Findings :

  • This compound exhibits 40-fold higher serotonin S2 receptor affinity than verapamil and gallopamil, critical for cerebrovascular applications .
  • Its calcium antagonism is weaker in vascular smooth muscle (EC50 = 270 nM vs. 14–35 nM for gallopamil/verapamil), reducing peripheral cardiovascular side effects .

Brain Penetration and Blood-Brain Barrier (BBB) Permeability

This compound’s superior CNS penetration enhances its efficacy in cerebral ischemia (Table 2):

Parameter This compound Verapamil Gallopamil
Relative Cerebral Concentration 2.05 mL/g 0.11 mL/g 0.03 mL/g
Brain Uptake Index (%) 110.3 40.6 45.3

Key Findings :

  • This compound’s cerebral concentration is 70-fold higher than gallopamil and 18-fold higher than verapamil .
  • Enhanced BBB permeability ensures effective targeting of ischemic brain regions .

Postischemic Therapeutic Efficacy

In rat models of forebrain ischemia, this compound (0.1 mg/kg/min) restored CBF to 63% of control values (vs. 42% with saline) and improved glucose utilization in 14 brain regions (74% of control vs. saline’s 63%) . Comparable studies for verapamil/gallopamil are lacking, but their lower BBB penetration suggests reduced efficacy in cerebral ischemia.

Stereoselectivity

  • The (S)-enantiomer of this compound shows 13-fold higher serotonin S2 affinity than the (R)-enantiomer (Ki = 4.4 vs. 58 nM) .
  • In contrast, calcium channel binding lacks stereoselectivity, unlike verapamil, which exhibits enantiomer-dependent cardiac effects .

Interaction with this compound Binding Protein (EBP)

This compound binds to EBP, a sterol Δ8-Δ7 isomerase involved in cholesterol biosynthesis . Unlike tamoxifen (which upregulates EBP mRNA), this compound inhibits EBP enzymatically (IC50 = 62 µM) without altering gene expression, suggesting a distinct mechanism . This contrasts with verapamil/gallopamil, which lack significant EBP interactions.

Multidrug Resistance (MDR) Reversal

As a second-generation MDR modulator, this compound reverses chemotherapy resistance at lower cardiotoxic risk compared to verapamil . Its structural analogs (e.g., Ro11-2933) retain efficacy with reduced toxicity .

Sigma-1 Receptor Affinity

This compound shares sigma-1 receptor binding with verapamil, but its higher serotonin activity and BBB penetration make it more suitable for CNS disorders .

Biological Activity

Emopamil is a compound belonging to the phenylalkylamine class, primarily recognized for its role as a calcium channel blocker. It has garnered attention due to its binding affinity to this compound-binding proteins (EBPs), which are integral membrane proteins that exhibit significant biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

This compound functions primarily as a calcium channel blocker by inhibiting voltage-gated calcium channels. This inhibition leads to reduced intracellular calcium levels, which is crucial in various physiological processes, including muscle contraction and neurotransmitter release. Additionally, this compound interacts with EBPs, which are involved in sterol metabolism and have been linked to various cellular processes.

Key Biological Activities

  • Calcium Channel Blockade : this compound decreases calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.
  • Sterol Isomerization : EBPs, which bind this compound, act as Δ8-Δ7 sterol isomerases, playing a significant role in cholesterol biosynthesis and cellular signaling pathways .
  • Neuroprotective Effects : this compound has been shown to exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .

Case Studies and Clinical Applications

  • Multiple Sclerosis Treatment : Recent studies have explored the potential of this compound-binding protein inhibitors in treating multiple sclerosis. These inhibitors demonstrate promise in modulating immune responses and reducing inflammation .
  • Neuroprotection in Stroke Models : In experimental models of stroke, (S)-emopamil has been observed to reduce infarct size when administered post-ischemia. This suggests its potential utility in acute stroke management by protecting neuronal tissue from damage .
  • Cardiovascular Implications : this compound's effects on calcium channels contribute to its therapeutic use in managing conditions like hypertension and angina pectoris by promoting vasodilation and reducing cardiac workload.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Calcium Channel BlockadeInhibits voltage-gated calcium channels
Sterol IsomerizationFunctions as a Δ8-Δ7 sterol isomerase
NeuroprotectionReduces infarct size in stroke models
Immune ModulationPotential use in multiple sclerosis treatment

Molecular Insights

The structure-function relationship of this compound has been extensively studied. The binding of this compound to EBPs leads to conformational changes that affect their enzymatic activity related to sterol metabolism. This interaction highlights the dual role of this compound as both a pharmacological agent and a modulator of critical cellular functions.

Phylogenetic Analysis

Phylogenetic studies indicate that EBPs are conserved across eukaryotes, suggesting their fundamental role in cellular physiology. The evolutionary significance of these proteins underscores the potential for this compound's application across various biological systems .

Q & A

Q. What are the primary molecular targets of Emopamil, and how do they influence experimental design in biochemical studies?

this compound primarily targets the This compound binding protein (EBP) , a Δ8-Δ7 sterol isomerase critical in cholesterol biosynthesis . EBP catalyzes the conversion of 8-dehydrocholesterol to lathosterol, a key step in cholesterol synthesis. Researchers studying EBP’s enzymatic activity often use in vitro assays with radiolabeled sterols (e.g., [³H]this compound) to quantify binding affinity and isomerase inhibition . Experimental designs should include controls for sterol depletion and pharmacological inhibitors (e.g., tamoxifen) to distinguish EBP-specific effects from off-target interactions .

Q. How does this compound’s role in cholesterol biosynthesis inform its use in genetic disorder research?

Mutations in the EBP gene cause Conradi-Hünermann-Happle syndrome (CDPX2) , an X-linked dominant disorder characterized by skeletal dysplasia and cataracts . Researchers investigating CDPX2 use gas chromatography-mass spectrometry (GC-MS) to measure serum 8-dehydrocholesterol levels, a biomarker of EBP dysfunction . This compound’s sterol isomerase inhibition can be leveraged to model enzymatic defects in cell lines or patient-derived fibroblasts, providing insights into disease mechanisms .

Q. What antibody-based tools are available for detecting EBP in experimental systems?

Rabbit polyclonal antibodies (e.g., ab246864) are validated for immunohistochemistry (IHC-P) and immunofluorescence (ICC/IF) in human tissues. These antibodies target epitopes within amino acids 50–150 of EBP and show reactivity in glioma cell lines (e.g., U-251 MG) and paraffin-embedded tissues . Researchers should optimize protocols for antigen retrieval (e.g., Triton X-100 permeabilization) and validate results with genetic knockouts (e.g., CRISPR/Cas9) to confirm specificity .

Advanced Research Questions

Q. What experimental models are most effective for studying this compound’s neuroprotective effects in traumatic brain injury (TBI)?

The fluid-percussion rat model is widely used to evaluate this compound’s efficacy in reducing cerebral edema and cognitive deficits post-TBI . Key parameters include:

  • Dosage : 20 mg/kg intraperitoneal (i.p.) administered at 20 minutes and 2.5 hours post-injury.
  • Outcome measures : Regional cerebral blood flow (rCBF) via radiolabeled microspheres, tissue water content (edema), and neurobehavioral tests (e.g., Morris water maze) .
  • Data interpretation : this compound attenuates rCBF reduction in the hippocampus and cortex by 70 minutes post-treatment, correlating with improved motor and memory function .

Q. How do somatic and gonadal mosaicism in EBP mutations complicate genotype-phenotype correlations in CDPX2?

Somatic mosaicism in EBP mutations leads to variable expression of 8-dehydrocholesterol levels across tissues, confounding phenotype prediction . Researchers must combine whole-exome sequencing of blood and skin fibroblasts with X-inactivation assays to assess mosaicism. For example, clinically unaffected males may exhibit somatic mosaicism detectable via GC-MS, highlighting the need for multi-tissue sampling .

Q. What methodological approaches are used to design high-affinity ligands targeting EBP?

Pharmacophore modeling based on this compound’s structure identifies critical steric and electronic features for EBP binding. Virtual screening of drug libraries (e.g., ZINC15) using tools like Catalyst retrieves candidates such as raloxifene (Ki <60 nM for EBP) . Experimental validation involves:

  • Competitive binding assays : [³H]this compound displacement in guinea pig liver microsomes .
  • Functional isomerase assays : Measuring Δ8-Δ7 sterol conversion rates in the presence of novel ligands .

Q. How do contradictory findings about this compound’s calcium channel blocking activity inform mechanistic studies?

this compound and verapamil both inhibit neuronal calcium influx but act at distinct sites: this compound targets extracellular VSCC domains , while verapamil acts intracellularly . Researchers must differentiate these mechanisms using quaternary derivatives (e.g., this compound methiodide) in synaptosomal ⁴⁵Ca²⁺ influx assays. This compound’s superior neuroprotection in ischemia models may arise from dual inhibition of VSCCs and serotonin receptors (5-HT2A) .

Q. What purification strategies optimize EBP yield for structural studies?

A six-step protocol achieves >1,750 pmol/mg purity of EBP from guinea pig liver microsomes :

StepProtein (mg)[³H]this compound Recovery (%)Concentration (pmol/mg)
Microsomal Extract163.71005
DEAE-Sepharose66.53381
Hydroxyapatite5.3719410
SP-Sepharose2.571.6810
Lentil Lectin Agarose0.920.61,690
Cu²⁺-Chelating0.0350.021,750

Q. How do in vitro and in vivo effects of this compound differ in cholesterol biosynthesis studies?

In vitro, this compound directly inhibits EBP’s sterol isomerase activity (IC₅₀ ~62 µM) but does not alter EBP mRNA levels in H4IIE hepatoma cells . In vivo, its blood-brain barrier permeability enables modulation of post-TBI cholesterol metabolism, reducing edema and improving rCBF . Researchers should contrast in vitro enzyme kinetics with in vivo pharmacokinetic profiles (e.g., brain-to-plasma ratios) to resolve discrepancies.

Q. Can biochemical assays predict clinical outcomes in EBP-related disorders?

While GC-MS detects elevated 8-dehydrocholesterol in CDPX2 patients, levels do not correlate with disease severity due to tissue-specific X-inactivation . Advanced models, such as induced pluripotent stem cells (iPSCs) from patients, better recapitulate phenotypic variability. Combining biochemical assays with CRISPR-edited EBP mutations (e.g., exon 2 nonsense variants) improves genotype-phenotype predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.